Chemical structure and properties of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
Chemical structure and properties of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
An In-depth Technical Guide to 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
Introduction
Overview of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, primarily due to its integral role in the structure of nucleic acids—the building blocks of life. As a fundamental component of uracil, thymine, and cytosine, pyrimidines are central to the genetic code and various biological processes. This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, with a vast number of synthetic derivatives exhibiting a broad spectrum of pharmacological activities.[1] These activities include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[1] The versatility of the pyrimidine core allows for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
Introduction to 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine as a Key Intermediate
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is a halogenated arylpyrimidine that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications. The presence of multiple reactive sites—a bromine atom and a dichlorophenyl group attached to the pyrimidine core—offers a rich platform for further chemical modifications. The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the 3,5-dichlorophenyl moiety is a common feature in a number of potent enzyme inhibitors. This guide aims to provide a comprehensive technical overview of this compound for researchers and drug development professionals.
Scope and Purpose of the Guide
This technical guide provides a detailed examination of the chemical structure, properties, synthesis, and potential applications of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine. It is intended to serve as a valuable resource for scientists engaged in synthetic chemistry, medicinal chemistry, and drug discovery. The guide will cover a proposed synthetic route, predicted spectroscopic data, reactivity profile, and a discussion of its potential as a building block for the development of novel therapeutic agents.
Physicochemical and Structural Properties
Chemical Structure and Nomenclature
The chemical structure of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is characterized by a central pyrimidine ring substituted with a bromine atom at the 4-position and a 3,5-dichlorophenyl group at the 6-position.
Caption: Proposed synthesis of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine.
Detailed Experimental Protocol (Proposed)
The following is a proposed experimental protocol based on established methods for Suzuki-Miyaura couplings of dihalopyrimidines. [2][3]
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,6-dibromopyrimidine (1.0 eq), 3,5-dichlorophenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, potassium carbonate (2.0 eq).
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Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir for a period of 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Rationale for Experimental Choices
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Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura reactions. Other palladium catalysts with appropriate ligands can also be employed to optimize yield and selectivity.
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Base: An inorganic base like potassium carbonate is crucial for the transmetalation step of the catalytic cycle.
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Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reactants.
Purification and Characterization Strategy
The final product would be purified using standard techniques such as column chromatography. Characterization would be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine.
Spectroscopic and Analytical Characterization (Predicted)
As experimental data is not readily available, the following spectroscopic characteristics are predicted based on the analysis of similar compounds and standard chemical shift values. [4][5][6]
Predicted ¹H NMR Spectral Data
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Pyrimidine Protons: The pyrimidine ring is expected to show two singlets. The proton at the C2 position would likely appear as a singlet at approximately δ 9.0-9.2 ppm. The proton at the C5 position would also be a singlet, likely in the range of δ 7.5-7.8 ppm.
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Dichlorophenyl Protons: The 3,5-dichlorophenyl group would exhibit a characteristic splitting pattern. The proton at the C4' position (para to the pyrimidine ring) would appear as a triplet, and the two equivalent protons at the C2' and C6' positions (ortho to the pyrimidine ring) would appear as a doublet. These signals are expected in the aromatic region, likely between δ 7.6 and 8.0 ppm.
Predicted ¹³C NMR Spectral Data
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Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to have chemical shifts in the range of δ 110-170 ppm. The carbon bearing the bromine (C4) and the carbon attached to the phenyl ring (C6) would be significantly downfield.
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Dichlorophenyl Carbons: The carbons of the 3,5-dichlorophenyl ring would appear in the aromatic region (δ 120-140 ppm). The carbons attached to the chlorine atoms (C3' and C5') would have their chemical shifts influenced by the electronegativity of the chlorine atoms.
Predicted Mass Spectrometry Data and Fragmentation Pattern
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Molecular Ion Peak: Due to the presence of one bromine atom and two chlorine atoms, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in M and M+2 peaks of nearly equal intensity. The two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will further complicate this pattern, leading to M, M+2, M+4, and M+6 peaks with a specific intensity ratio.
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Fragmentation: Common fragmentation pathways would likely involve the loss of a bromine radical, a chlorine radical, or the entire dichlorophenyl group.
Tabulated Summary of Predicted Spectral Data
| Technique | Predicted Chemical Shifts (δ, ppm) or m/z values |
| ¹H NMR | ~9.1 (s, 1H, pyrimidine-H2), ~7.9 (d, 2H, phenyl-H2',6'), ~7.7 (t, 1H, phenyl-H4'), ~7.6 (s, 1H, pyrimidine-H5) |
| ¹³C NMR | ~160-170 (pyrimidine carbons), ~125-140 (phenyl carbons) |
| Mass Spec (EI) | Molecular ion cluster around m/z 302, 304, 306, 308 |
Reactivity and Potential for Further Functionalization
Reactivity of the C-Br and C-Cl Bonds
The bromine atom at the C4 position of the pyrimidine ring is expected to be more reactive than the chlorine atoms on the phenyl ring in nucleophilic aromatic substitution and cross-coupling reactions. This is due to the electron-deficient nature of the pyrimidine ring, which activates the C-Br bond.
Potential Nucleophilic Aromatic Substitution Reactions
The C4-bromo substituent can be readily displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of functional groups. This reactivity is a key feature that makes this compound a valuable synthetic intermediate.
Further Cross-Coupling Reactions
The C4-bromo position can also undergo further palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, vinyl, alkynyl, or amino substituents.
Applications in Drug Discovery and Medicinal Chemistry
The 3,5-Dichlorophenyl Moiety in Pharmacologically Active Compounds
The 3,5-dichlorophenyl group is a common substituent in many biologically active molecules. Its presence can enhance binding affinity to target proteins through hydrophobic and halogen bonding interactions. This moiety is found in a number of kinase inhibitors and other therapeutic agents.
The Pyrimidine Core as a Privileged Scaffold
The pyrimidine nucleus is a well-established privileged scaffold in drug discovery, with numerous approved drugs containing this core structure. [1]Its ability to participate in hydrogen bonding and its versatile substitution patterns make it an ideal framework for designing molecules that can interact with a wide range of biological targets.
Caption: The diverse roles of the pyrimidine scaffold in drug discovery.
Potential as a Building Block for Kinase Inhibitors and Other Therapeutics
Given the prevalence of both the pyrimidine core and the 3,5-dichlorophenyl moiety in kinase inhibitors, 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine represents a highly promising starting material for the synthesis of novel kinase inhibitors. Further functionalization at the C4 position could lead to the development of potent and selective inhibitors of various kinases implicated in diseases such as cancer and inflammatory disorders.
Safety, Handling, and Storage
Hazard Identification (based on analogous compounds)
While specific toxicity data for 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is not available, related halogenated pyrimidines are known to be irritants to the skin, eyes, and respiratory tract. It is prudent to handle this compound with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.
Recommended Handling Procedures
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
Storage and Stability
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Store in a tightly sealed container in a cool, dry place.
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Keep away from strong oxidizing agents.
Conclusion
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its combination of a reactive pyrimidine core and a biologically relevant dichlorophenyl substituent makes it an attractive starting material for the development of novel therapeutic agents, especially kinase inhibitors. While experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications, serving as a foundational resource for researchers in the field.
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